

Step-by-step synthesis protocol for 3-[(Propan-2-yloxy)methyl]phenol

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Compound of Interest

Compound Name: 3-[(Propan-2-yloxy)methyl]phenol

Cat. No.: B2773610

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Application Note: Synthesis of 3-[(Propan-2-yloxy)methyl]phenol

Introduction

3-[(Propan-2-yloxy)methyl]phenol is a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. Its synthesis involves a two-step process commencing with the reduction of a commercially available starting material, followed by an etherification reaction. This document provides a detailed protocol for the laboratory-scale synthesis, purification, and characterization of **3-[(Propan-2-yloxy)methyl]phenol**, intended for researchers in organic synthesis and drug discovery.

Experimental Protocols

Part 1: Synthesis of 3-Hydroxybenzyl Alcohol

This procedure outlines the reduction of 3-hydroxybenzaldehyde to 3-hydroxybenzyl alcohol.

Materials:

- 3-Hydroxybenzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)

- Deionized water
- Hydrochloric acid (1 M HCl)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 250 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde in methanol.
- Cool the solution to 0 °C in an ice bath with continuous stirring.
- Slowly add sodium borohydride to the solution in small portions.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of deionized water.
- Acidify the mixture to a pH of approximately 6 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-hydroxybenzyl alcohol.

Part 2: Synthesis of 3-[(Propan-2-yloxy)methyl]phenol

This part details the Williamson ether synthesis to form the target compound from 3-hydroxybenzyl alcohol.^{[1][2][3]}

Materials:

- 3-Hydroxybenzyl alcohol (from Part 1)
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- 2-Bromopropane
- Ammonium chloride (saturated aqueous solution)
- Diethyl ether
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.

- Slowly add a solution of 3-hydroxybenzyl alcohol in anhydrous THF to the NaH suspension.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
- Add 2-bromopropane to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with deionized water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part 3: Purification

The crude product is purified by column chromatography.

Materials:

- Crude **3-[(Propan-2-yloxy)methyl]phenol**
- Silica gel (for column chromatography)
- Hexane
- Ethyl acetate

Procedure:

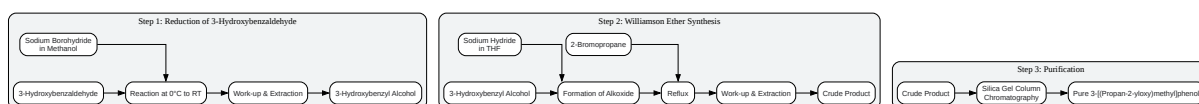
- Prepare a silica gel column using a slurry of silica in hexane.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

- Elute the column with a gradient of ethyl acetate in hexane.
- Collect the fractions and analyze them by TLC.
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure **3-[(Propan-2-yloxy)methyl]phenol**.

Data Presentation

Parameter	Step 1: Reduction	Step 2: Etherification
Reactant 1	3-Hydroxybenzaldehyde (1.0 eq)	3-Hydroxybenzyl alcohol (1.0 eq)
Reactant 2	Sodium borohydride (1.1 eq)	Sodium hydride (1.2 eq)
Reactant 3	-	2-Bromopropane (1.5 eq)
Solvent	Methanol	Anhydrous THF
Reaction Temperature	0 °C to Room Temperature	0 °C to Reflux
Reaction Time	2 hours	4-6 hours
Work-up	Water quench, HCl acidification, Ethyl acetate extraction	Saturated NH ₄ Cl quench, Diethyl ether extraction
Typical Yield	90-95%	75-85%

Mandatory Visualization



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Caption: Synthetic workflow for **3-[(Propan-2-yloxy)methyl]phenol**.

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References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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